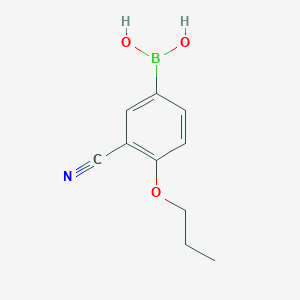

3-Cyano-4-propoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-cyano-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h3-4,6,13-14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKHGXOUYOBGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701953 | |

| Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-22-5 | |

| Record name | Boronic acid, (3-cyano-4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 4 Propoxyphenylboronic Acid and Analogues

General Strategies for Arylboronic Acid Synthesis

Arylboronic acids are crucial intermediates in modern organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org The synthesis of the arylboronic acid moiety can be achieved through several robust methods. researchgate.net

One of the most traditional and widely used methods involves the electrophilic trapping of arylmetal intermediates . researchgate.net This typically starts with an aryl halide (e.g., an aryl bromide) which is converted into a more reactive organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent (via lithium-halogen exchange). researchgate.netgoogle.com This arylmetal intermediate then reacts with a trialkyl borate (B1201080) ester, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. google.comyoutube.com While effective, this method requires careful control of reaction temperatures, often below -60°C, to achieve good yields. google.com

More recent advancements have led to the development of transition metal-catalyzed C-H borylation . researchgate.netorganic-chemistry.org This powerful technique allows for the direct conversion of an aromatic C-H bond into a C-B bond, often with high regioselectivity and functional group tolerance. organic-chemistry.orgacs.org Iridium-based catalysts are commonly employed for this transformation, reacting an arene with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the boronic acid. organic-chemistry.orgacs.org This approach avoids the need to pre-functionalize the aromatic ring with a halide, offering a more atom-economical route. organic-chemistry.org

Other notable strategies include the palladium-catalyzed coupling of aryl halides with diboronic acid reagents and the Sandmeyer borylation, which converts an arylamine into a diazonium salt that is subsequently reacted to form the boronic acid. researchgate.netorganic-chemistry.org

Table 1: Comparison of General Arylboronic Acid Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Organometallic Route | Aryl Halide | Mg or n-BuLi; Trialkyl borate | Well-established, versatile | Requires low temperatures, sensitive functional groups may not be tolerated |

| C-H Activation/Borylation | Arene | Ir or Pd catalyst; Diboron reagent (e.g., B₂pin₂) | High atom economy, functional group tolerant, avoids pre-functionalization. organic-chemistry.org | Catalyst cost, regioselectivity can be a challenge |

| Suzuki-Miyaura Coupling | Aryl Halide | Pd catalyst; Diboron reagent | Good yields, mild conditions | Requires a pre-existing halide |

| Sandmeyer Borylation | Arylamine | NaNO₂, H⁺; Boron reagent | Utilizes readily available anilines | Diazonium salts can be unstable. geeksforgeeks.org |

Approaches to Introduce Cyano Functionality onto Aromatic Systems

The introduction of a cyano (-CN) group onto an aromatic ring is a valuable transformation, as the nitrile can serve as a precursor to other functional groups like carboxylic acids, amines, and amides. wikipedia.org The electron-withdrawing nature of the cyano group also significantly influences the electronic properties of the molecule. rsc.org

Nitrile Formation Reactions (e.g., Sandmeyer-type procedures)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a wide array of functional groups, including the cyano group. geeksforgeeks.orgwikipedia.org The process begins with the diazotization of the arylamine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group, releasing nitrogen gas. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is particularly useful because it allows for substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. geeksforgeeks.orgbyjus.com

Conversions to Cyano Groups

Beyond the Sandmeyer reaction, other methods exist for introducing a cyano group. The Rosenmund-von Braun reaction allows for the direct conversion of an aryl halide to an aryl nitrile. stackexchange.com This reaction involves heating the aryl halide with a high-boiling solvent in the presence of copper(I) cyanide. stackexchange.com While effective, it often requires high temperatures (e.g., 200°C). stackexchange.com

Another common strategy involves the dehydration of a primary amide. An aromatic carboxylic acid can be converted to its corresponding primary amide, which is then treated with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) to yield the nitrile. reddit.com

Synthetic Routes to Propoxyphenyl Derivatives

The propoxy group (-OCH₂CH₂CH₃) in the target molecule is an ether linkage. The most fundamental and widely applied method for the synthesis of such aryl ethers is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

To form a propoxyphenyl derivative, a phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a phenoxide ion. brainly.comyoutube.com This phenoxide is a potent nucleophile that then attacks a primary alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. brainly.com The alkoxide displaces the halide leaving group in an S_N2 reaction to form the aryl propyl ether. wikipedia.orgmasterorganicchemistry.com It is crucial to use a primary alkyl halide to ensure the substitution reaction is favored over the competing elimination reaction, which can become significant with secondary or tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com This method is highly versatile and is used in both laboratory and industrial settings to prepare both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com

Catalytic Cross Coupling Reactions Utilizing 3 Cyano 4 Propoxyphenylboronic Acid

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool in both academic and industrial settings, including the synthesis of pharmaceuticals and fine chemicals. wikipedia.orgnih.gov The reaction typically involves an organoborane (such as a boronic acid), an organic halide, a palladium catalyst, and a base. yonedalabs.com The stability of boronic acids to heat, water, and oxygen contributes significantly to the reaction's broad applicability. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate (Ar-Pd-X-L₂), increasing the oxidation state of the palladium from 0 to +2. libretexts.orgmdpi.comyoutube.com The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > OTf > Cl. libretexts.org

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. wikipedia.org The organoboronic acid first reacts with a base to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻). wikipedia.org This boronate then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'-L₂). mdpi.com While the exact mechanism of transmetalation is still under investigation, it is a crucial step for bringing both coupling partners to the palladium center. wikipedia.org

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.orgyoutube.com This step is often facilitated by bulky ligands that promote the necessary cis-arrangement of the organic groups. wikipedia.org

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1. Oxidative Addition | The Pd(0) catalyst adds to the organic halide. | Pd(0) complex, Aryl halide (Ar-X) | Arylpalladium(II) halide complex | - |

| 2. Transmetalation | The organic group from the boronic acid is transferred to the palladium complex. | Arylpalladium(II) halide complex, Boronate complex (Ar'-B(OH)₃⁻) | Diorganopalladium(II) complex | Halide salt |

| 3. Reductive Elimination | The two organic groups are eliminated from the palladium to form a new C-C bond. | Diorganopalladium(II) complex | - | Biaryl product (Ar-Ar'), Pd(0) complex |

Ligands play a critical role in the Suzuki-Miyaura reaction by stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. musechem.comyonedalabs.com The design of ligands with specific electronic and steric properties has been instrumental in expanding the scope and efficiency of the reaction. libretexts.org

Electronic Effects : Electron-donating ligands, such as phosphines with alkyl groups (e.g., tri-tert-butylphosphine) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. wikipedia.orglibretexts.org This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. wikipedia.org

Steric Effects : Bulky ligands are crucial for promoting the reductive elimination step. wikipedia.orglibretexts.org The steric hindrance created by large ligands increases the orbital overlap on the metal, encouraging the formation of the new C-C bond and the release of the product from the coordination sphere of the palladium. libretexts.org The development of bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) has enabled the coupling of challenging substrates, such as unactivated aryl chlorides and sterically hindered partners, often at room temperature and with low catalyst loadings. nih.govnih.gov

The choice of ligand can also influence the stereochemical outcome of the reaction. For instance, in couplings involving Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization, with specific ligands like Pd(P(o-Tol)₃)₂ showing high fidelity in preserving the original stereochemistry. organic-chemistry.org

A key advantage of the Suzuki-Miyaura coupling is its remarkable tolerance for a wide array of functional groups on both the organoboron reagent and the organic halide. nih.govnih.gov This allows for the direct coupling of complex and highly functionalized molecules without the need for extensive protecting group strategies.

Arylboronic acids containing both electron-donating and electron-withdrawing substituents are generally well-tolerated. nih.govrsc.org This includes functional groups such as esters, ketones, and nitriles, making the reaction highly versatile. musechem.com The reaction conditions can be tuned to accommodate even sensitive substrates. For example, the use of bulky, electron-rich phosphine (B1218219) ligands and stronger bases has enabled the successful coupling of less reactive aryl chlorides. libretexts.org

The presence of a cyano group, as in 3-Cyano-4-propoxyphenylboronic acid, is generally compatible with Suzuki-Miyaura conditions. Research has shown successful couplings with substrates like 4-halobenzonitriles. nih.gov Similarly, ether linkages like the propoxy group are typically stable under these conditions. The coupling of substrates such as p-methoxyphenylboronic acid proceeds efficiently. nih.gov This broad functional group tolerance makes this compound a valuable reagent for synthesizing complex biaryl structures. researchgate.netresearchgate.net

| Arylboronic Acid | Coupling Partner | Catalyst System | Product Yield | Reference |

| p-Tolylboronic acid | 5-Bromoindole | Pd/SSphos, K₂CO₃ | 98% | nih.gov |

| p-Methoxyphenylboronic acid | 5-Bromoindole | Pd/SSphos, K₂CO₃ | 92% | nih.gov |

| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10, K₂CO₃ | >95% | mdpi.com |

| Phenylboronic acid | 4-Chloro-N-methyl-2-nitroaniline | PdCl₂(Lₙ@β-CD), K₃PO₄·7H₂O | 98% | acs.org |

| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos, K₃PO₄ | 92% | nih.gov |

Variations and Advancements in Suzuki-Miyaura Coupling Relevant to Arylboronic Acids

Continuous research efforts are focused on improving the Suzuki-Miyaura reaction, particularly in terms of sustainability, efficiency, and scope. Key advancements relevant to arylboronic acids include the use of environmentally friendly reaction media and the development of novel coupling strategies.

Traditionally, Suzuki-Miyaura reactions have been performed in organic solvents. However, there is a growing emphasis on developing methods that utilize greener solvents like water or ionic liquids.

Aqueous Media : Performing the reaction in water offers significant environmental and economic advantages. The development of water-soluble palladium/ligand complexes has been a major focus. rsc.org Successful Suzuki-Miyaura couplings have been reported in aqueous media, often at mild temperatures (e.g., 37 °C) and in the presence of air, which simplifies the experimental setup. nih.govrsc.org These methods have been applied to the diversification of highly functionalized molecules, including pharmaceuticals and amino acids. nih.govnih.gov For example, a catalyst system using a β-cyclodextrin-based ligand with PdCl₂ has shown high efficiency for coupling various aryl halides with arylboronic acids in water. acs.org

Ionic Liquids : Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. vjs.ac.vn Imidazolium-based ionic liquids have been shown to be effective solvents for Suzuki-Miyaura reactions, particularly when combined with microwave irradiation, which can dramatically enhance reaction rates. vjs.ac.vn In some cases, the ionic liquid can be reused multiple times without a significant loss in catalytic activity. vjs.ac.vn

A recent and significant advancement is the development of "aminative Suzuki-Miyaura coupling." This innovative method merges the reaction pathways of the Suzuki-Miyaura (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation). nih.govsnnu.edu.cn By incorporating a formal nitrene insertion process into the Suzuki-Miyaura reaction, the typical biaryl product is transformed into a diaryl amine, linking the two aromatic rings with a nitrogen atom. nih.govsnnu.edu.cn

This transformation is achieved by using a specific combination of a palladium catalyst with a bulky phosphine ligand and a commercially available amination reagent. nih.govsnnu.edu.cn The method demonstrates broad scope, working with a variety of aryl halides, pseudohalides, and boronic acids, while also tolerating many functional groups. snnu.edu.cn This strategy effectively multiplies the chemical space accessible from common starting materials, allowing for a scaffold change from a biaryl to a diaryl amine in a single synthetic operation. snnu.edu.cn

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique that allows for the construction of complex molecules on an insoluble polymer support. This methodology simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, has been successfully adapted to solid-phase synthesis, enabling the creation of libraries of biaryl compounds and other complex architectures.

In a typical solid-phase Suzuki-Miyaura reaction, either the organoborane or the organic halide is attached to the solid support. When considering the potential use of this compound in this context, it would most likely be employed as the solution-phase reagent, reacting with a resin-bound aryl halide. The presence of the cyano and propoxy groups on the phenyl ring can influence the electronic and steric properties of the boronic acid, potentially affecting reaction kinetics and yields.

Hypothetical Solid-Phase Suzuki-Miyaura Coupling:

The table below illustrates a hypothetical reaction scheme where this compound is used to functionalize a resin-bound aryl bromide. The data presented is for illustrative purposes to demonstrate the type of results that would be sought in such a research endeavor.

| Resin-Bound Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Purity (%) |

| Polystyrene-Aryl-Br | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 92 |

| Wang-Resin-Aryl-Br | This compound | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 | 95 |

This table demonstrates how varying the solid support, catalyst, and reaction conditions could be explored to optimize the synthesis of a target biaryl compound. The cyano group's electron-withdrawing nature might necessitate stronger bases or more active catalysts to achieve high conversion rates.

Other Boron-Mediated Coupling Reactions

Beyond the ubiquitous Suzuki-Miyaura coupling, organoboronic acids can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These include the Chan-Lam coupling for C-N and C-O bond formation, and the less common boron-mediated conjugate addition reactions.

The Chan-Lam coupling involves the reaction of a boronic acid with an amine or an alcohol to form an aryl-nitrogen or aryl-oxygen bond, respectively. This reaction is typically catalyzed by copper salts. This compound could, in principle, serve as the aryl donor in such transformations.

Hypothetical Chan-Lam N-Arylation Reaction:

The following table outlines a hypothetical Chan-Lam N-arylation reaction using this compound with a model amine. The data is illustrative of a research investigation into this application.

| Amine Substrate | Boronic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Aniline | This compound | Cu(OAc)₂ | Dichloromethane | 25 | 75 |

| Benzylamine | This compound | Cu(OAc)₂ | Methanol | 50 | 70 |

In this hypothetical scenario, the reactivity of the N-H bond and the choice of solvent are critical parameters that would be investigated to optimize the formation of the desired C-N bond. The electronic properties of the 3-cyano-4-propoxyphenyl group would play a significant role in the transmetalation step of the catalytic cycle.

Synthetic Utility of 3 Cyano 4 Propoxyphenylboronic Acid in Complex Molecule Synthesis

Construction of Biaryl and Heterobiaryl Systems

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heterobiaryl moieties. harvard.edunih.govlibretexts.org These structural motifs are prevalent in a vast array of biologically active compounds, pharmaceuticals, and advanced materials. researchgate.netresearchgate.net 3-Cyano-4-propoxyphenylboronic acid serves as an excellent coupling partner in these transformations.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgmdpi.com The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step. harvard.edu

While specific examples detailing the use of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the well-established principles of the Suzuki-Miyaura reaction with similarly substituted arylboronic acids. For instance, the coupling of various aryl halides with arylboronic acids is a widely employed strategy. researchgate.netresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl products.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-Acetyl-3-cyano-4-propoxybiphenyl | Not Reported |

| 2 | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-(3-Cyano-4-propoxyphenyl)pyridine | Not Reported |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-Cyano-4'-nitro-4-propoxybiphenyl | Not Reported |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific yields for reactions involving this compound require dedicated experimental investigation.

The synthesis of heterobiaryl systems follows a similar protocol, where one of the coupling partners is a heteroaryl halide. The electronic and steric properties of both the boronic acid and the heteroaryl halide influence the reaction's efficiency.

Access to Functionalized Aromatic and Heteroaromatic Compounds

Beyond the formation of simple biaryl linkages, this compound provides a gateway to a diverse range of functionalized aromatic and heteroaromatic compounds. The cyano and propoxy groups on the phenyl ring can be either retained in the final product or further transformed, adding to the synthetic versatility of this building block.

The Suzuki-Miyaura coupling is compatible with a wide variety of functional groups, allowing for the synthesis of complex molecules with pre-installed functionalities. harvard.edu This tolerance is a significant advantage over other coupling methods that may require protecting group strategies. For example, the reaction of this compound with an aryl halide containing an ester, ketone, or nitro group can proceed without affecting these functional groups.

Furthermore, the cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. This allows for the late-stage functionalization of the synthesized biaryl or heterobiaryl compounds, providing access to a wider range of derivatives for structure-activity relationship studies in drug discovery or for tuning the properties of materials.

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules. The substitution pattern of this compound can influence the outcome of its reactions.

In Suzuki-Miyaura coupling reactions, the regioselectivity is primarily determined by the position of the boronic acid group on one coupling partner and the halogen atom on the other. The reaction selectively forms a bond between these two positions.

Chemoselectivity becomes important when a molecule contains multiple reactive sites. In the context of this compound, a key aspect of chemoselectivity is the preferential reaction of the boronic acid group over other potentially reactive functionalities within the molecule or in the coupling partner. The palladium-catalyzed Suzuki-Miyaura reaction is known for its high chemoselectivity, often allowing the coupling to proceed in the presence of various other functional groups. harvard.edu

For instance, if a coupling partner contains both a halide and a triflate group, the reaction can often be tuned to selectively react at the more reactive halide position. Similarly, the boronic acid moiety of this compound will selectively participate in the Suzuki-Miyaura coupling, leaving the cyano and propoxy groups untouched under standard reaction conditions. This chemoselectivity is crucial for building complex molecules in a controlled and predictable manner.

Application as a Building Block in Organic Synthesis

Organic building blocks are foundational molecules that are incorporated into larger, more complex structures. researchgate.net this compound exemplifies a strategic building block due to its pre-installed functionalities and its reliable reactivity in powerful bond-forming reactions like the Suzuki-Miyaura coupling.

Its utility is particularly evident in the synthesis of molecules with potential biological activity. researchgate.net The cyano group can act as a key pharmacophore or be a precursor to other important functional groups found in pharmaceuticals. The propoxy group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

While direct examples of the incorporation of this compound into specific drug candidates are not widely published, its structural motifs are present in various bioactive molecules. The ability to readily synthesize substituted biaryl and heterobiaryl compounds using this building block makes it a valuable tool for medicinal chemists exploring new chemical space.

Table 2: Potential Applications of this compound in the Synthesis of Bioactive Scaffolds

| Target Scaffold | Synthetic Transformation | Potential Biological Relevance |

| Substituted Biphenyls | Suzuki-Miyaura Coupling | Antihypertensive, Anti-inflammatory |

| Arylated Pyridines | Suzuki-Miyaura Coupling | Kinase Inhibitors, CNS Agents |

| Functionalized Quinolines | Post-coupling modification of the cyano group | Anticancer, Antimalarial |

| Biaryl Amines | Chan-Lam Coupling (hypothetical) | Agrochemicals, Material Science |

Exploration of 3 Cyano 4 Propoxyphenylboronic Acid in Medicinal Chemistry Research

Integration into Pharmacologically Active Scaffolds

As a multifunctional building block, 3-Cyano-4-propoxyphenylboronic acid is well-suited for integration into larger, more complex molecules known as pharmacologically active scaffolds. These core structures are often derived from natural products or synthetic templates that are known to interact with specific biological targets. The unique combination of a cyano-substituted aromatic system and a boronic acid functional group allows chemists to leverage its distinct electronic and reactive properties in the synthesis of new potential drugs.

The cyano (-C≡N) group is a significant functional group in drug design. Due to its strong electron-withdrawing nature and linear geometry, it can significantly alter the electronic and physical properties of a molecule, influencing its binding affinity, metabolic stability, and bioavailability. rsc.org Aromatic systems containing a cyano group are prevalent in many therapeutic agents.

Nicotinonitriles (3-cyanopyridines) are a prominent class of cyano-substituted heteroaromatics that form the core of several marketed drugs. researchgate.netekb.eg The nicotinonitrile scaffold is valued for its ability to be readily functionalized, leading to derivatives with a wide spectrum of pharmacological activities. ekb.eg Research has produced numerous nicotinonitrile-based compounds with anticancer, anti-inflammatory, and antioxidant properties. ekb.eg For instance, trisubstituted nicotinonitrile derivatives have been identified as inhibitors of the human GCN5 enzyme, a target in cancer therapy. rsc.org

Chromenes (benzopyrans) are another critical scaffold in medicinal chemistry, found in many natural and synthetic bioactive compounds. benthambooks.combenthamscience.com These oxygen-containing heterocycles are recognized for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netorientjchem.org The incorporation of a cyano-phenyl moiety, such as the one from this compound, into a chromene-like structure can be a strategy to enhance or modulate its pharmacological profile. The development of novel chromene derivatives remains an active area of research for identifying new drug candidates. researchgate.netfrontiersin.org

Below is a table summarizing these important scaffolds.

Table 1: Examples of Cyano-Substituted Scaffolds in Drug Discovery

| Scaffold | Class | Significance in Drug Discovery | Key Biological Activities |

|---|---|---|---|

| Nicotinonitrile | Cyano-substituted pyridine | Core structure of marketed drugs like Bosutinib and Neratinib. researchgate.netekb.eg | Anticancer, Anti-inflammatory, Antioxidant, Kinase Inhibition. ekb.egnih.gov |

| Chromene | Benzopyran | Privileged scaffold in natural products and synthetic drugs. benthamscience.comorientjchem.org | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory. benthamscience.comorientjchem.org |

The boronic acid group [-B(OH)₂] has emerged as a "privileged" motif in medicinal chemistry, a reputation that has grown since the initial concerns about boron's potential toxicity were demystified. nih.govtcsedsystem.edu This functional group is a stable, often non-toxic, and synthetically versatile handle used extensively in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.govresearchgate.net

In drug design, the boronic acid moiety is primarily recognized for its ability to form reversible covalent bonds with the hydroxyl groups of diols, which are common in biological molecules like sugars, glycoproteins, and the active sites of certain enzymes. nih.gov This unique binding mechanism allows boronic acid-containing drugs to act as potent enzyme inhibitors. Several boronic acid derivatives have been successfully developed and approved for clinical use. nih.gov

Below is a table of FDA-approved drugs containing a boronic acid moiety.

Table 2: FDA-Approved Drugs Featuring a Boronic Acid Moiety

| Drug Name | Chemical Class | Therapeutic Use | Mechanism of Action |

|---|---|---|---|

| Bortezomib (B1684674) | Dipeptidyl boronic acid | Treatment of multiple myeloma and mantle cell lymphoma. nih.gov | Reversible inhibitor of the 26S proteasome. nih.gov |

| Ixazomib | Dipeptidyl boronic acid | Treatment of multiple myeloma. nih.gov | Reversible inhibitor of the 26S proteasome. nih.gov |

Design and Synthesis of Derivatives for Biological Evaluation

The chemical structure of this compound offers multiple points for modification to generate a library of derivatives for biological screening. The design of such derivatives is a cornerstone of medicinal chemistry, aimed at systematically exploring the chemical space around a lead compound to optimize its activity, selectivity, and pharmacokinetic properties. researchgate.netnih.govmdpi.com

Synthetic strategies for creating derivatives would likely involve:

Modification of the Propoxy Group: The n-propoxy chain (-OCH₂CH₂CH₃) can be varied in length (e.g., methoxy, ethoxy) or complexity (e.g., branched alkyl, cyclic, or aromatic ethers) to probe how lipophilicity and steric bulk in this region affect biological activity. nih.gov

Reactions at the Boronic Acid: The boronic acid itself is a highly versatile functional group. It is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the linkage of the 3-cyano-4-propoxyphenyl core to a vast array of aryl or heteroaryl halides. researchgate.net This is a powerful method for rapidly building molecular complexity.

Transformation of the Cyano Group: While often retained for its electronic properties, the cyano group can be chemically transformed into other functionalities, such as an amide or a tetrazole, to explore different hydrogen bonding patterns and metabolic stabilities.

The synthesis of such derivatives is often carried out using established chemical reactions. For example, novel 3-cyanopyridone/pyrazoline hybrids have been synthesized through multi-step procedures involving condensation and cyclization reactions to generate compounds for evaluation as antiproliferative agents. mdpi.com Similarly, various deoxytylophorinine derivatives were synthesized to explore their potential as anticancer agents, demonstrating how systematic structural changes can be made to a core scaffold. plos.org

Below is a table outlining potential derivative design strategies.

Table 3: Potential Sites for Derivatization of this compound

| Modification Site | Rationale for Modification | Potential Synthetic Approach |

|---|---|---|

| Propoxy Chain | Modulate lipophilicity, solubility, and steric interactions with the target. | Ether synthesis with various alkyl halides. |

| Boronic Acid | Introduce diverse aromatic and heterocyclic systems to explore new binding interactions. | Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. nih.govresearchgate.net |

| Aromatic Ring | Introduce additional substituents (e.g., fluorine, chlorine) to alter electronic properties and metabolic stability. | Standard electrophilic aromatic substitution reactions on a precursor. |

Structure-Activity Relationship (SAR) Studies of Boronic Acid Derivatives in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery. researchgate.net They involve the systematic synthesis and biological testing of a series of related compounds to understand how specific structural features of a molecule contribute to its biological activity. nih.govacs.org For derivatives of this compound, an SAR study would aim to identify which modifications lead to improved potency, selectivity, or other desirable properties.

In a typical SAR campaign for a series of boronic acid-based enzyme inhibitors, chemists would synthesize analogs where specific parts of the molecule are changed one at a time. nih.gov For example, based on a lead scaffold built from this compound, one might explore:

The Phenyl Ring Substituents: The effect of the cyano and propoxy groups' positions and nature would be evaluated. For instance, moving the cyano group to a different position or replacing the propoxy group with a different alkoxy group could reveal critical interactions with the biological target. nih.gov

The Coupled Moiety: In derivatives synthesized via Suzuki-Miyaura coupling, the nature of the coupled aromatic or heterocyclic ring would be varied extensively. The goal is to find the optimal size, shape, and electronic properties for this part of the molecule to maximize binding affinity. researchgate.net

The results of these tests, often expressed as an IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%), are compiled to build a comprehensive SAR map. nih.gov This map guides the rational design of next-generation compounds with enhanced therapeutic potential. For example, SAR studies on dipeptidyl boronate proteasome inhibitors identified candidates that were more potent than the marketed drug bortezomib against several human solid tumor cell lines. acs.org These studies revealed that specific stereoisomers and N-terminal groups were crucial for high potency. acs.org

Below is a hypothetical SAR table illustrating the concept.

Table 4: Hypothetical SAR Data for Derivatives of a Scaffold

| Compound | R1 (at position 4) | R2 (Coupled via Boronic Acid) | IC₅₀ (nM) |

|---|---|---|---|

| 1a | -OCH₂CH₂CH₃ | Phenyl | 500 |

| 1b | -OCH₃ | Phenyl | 850 |

| 1c | -OCH₂CH₂CH₃ | Pyridine-2-yl | 120 |

| 1d | -OCH₂CH₂CH₃ | Thiophene-3-yl | 250 |

This systematic approach allows medicinal chemists to decipher the molecular interactions driving biological activity and to methodically refine a chemical scaffold into a viable drug candidate. nih.govnih.gov

Potential Applications in Materials Science and Polymer Chemistry

Role in Conjugated Polymer Synthesis (e.g., Controlled Suzuki-Miyaura Coupling Polymerization)

While specific research detailing the use of 3-Cyano-4-propoxyphenylboronic acid in controlled Suzuki-Miyaura coupling polymerization is not extensively documented in publicly available literature, its structure is highly indicative of its potential as a monomer in such reactions. The Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction in polymer chemistry for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons, leading to unique electronic and optical properties.

In the context of a Suzuki-Miyaura polymerization, the boronic acid functional group of this compound would react with a halogenated comonomer in the presence of a palladium catalyst. The cyano and propoxy substituents on the phenyl ring are expected to play a crucial role in modulating the properties of the resulting polymer. The electron-withdrawing nature of the cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which is a key strategy in designing materials for specific electronic applications. The propoxy group, being an electron-donating group, can enhance the solubility of the polymer in organic solvents, which is a critical factor for solution-based processing and fabrication of thin films for electronic devices.

The controlled nature of the Suzuki-Miyaura polymerization would allow for the synthesis of polymers with well-defined molecular weights and low polydispersity, which are essential for achieving reproducible and high-performance materials.

Development of Functional Organic Materials

The incorporation of this compound into organic molecules can lead to the development of functional materials with tailored properties. The presence of the cyano group is particularly significant as it is a strong electron-withdrawing group that can be used to tune the electronic characteristics of organic semiconductors. By introducing this boronic acid into a molecular structure, it is possible to create materials with deep HOMO and LUMO energy levels, a desirable trait for n-type semiconductors which are essential components in organic electronics.

Furthermore, the combination of the cyano and propoxy groups can influence the intermolecular packing and morphology of the resulting materials in the solid state. The polarity introduced by the cyano group can lead to favorable intermolecular interactions, potentially promoting ordered molecular assembly, which is beneficial for charge transport. The flexible propoxy side chain can be varied to fine-tune the solubility and processing characteristics of the material without significantly altering its electronic properties.

Integration into Advanced Electronic and Optical Systems

Functional organic materials derived from this compound hold promise for integration into a variety of advanced electronic and optical systems. The tailored electronic properties of polymers and molecules containing this moiety could be harnessed in devices such as:

Organic Field-Effect Transistors (OFETs): The potential for creating n-type or ambipolar semiconducting materials makes this compound relevant for the development of complementary logic circuits, which are the building blocks of modern electronics.

Organic Photovoltaics (OPVs): As a component in either the donor or acceptor material, the electronic properties of polymers derived from this boronic acid could be optimized to improve charge separation and transport, thereby enhancing the efficiency of solar cells.

Organic Light-Emitting Diodes (OLEDs): The ability to tune the energy levels of the materials could lead to the development of new host or emissive layer materials for more efficient and stable OLEDs.

The specific contribution of the 3-cyano-4-propoxy substitution pattern would be to provide a fine balance between electronic properties, solubility, and solid-state morphology, all of which are critical for the performance of these advanced systems. Further research into the synthesis and characterization of materials incorporating this compound is necessary to fully realize its potential in these applications.

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for arylboronic acids like 3-cyano-4-propoxyphenylboronic acid. libretexts.org The core of this reaction is a palladium catalyst, and future research continues to focus on developing novel catalytic systems to overcome existing limitations, especially when dealing with structurally complex or less reactive substrates. acs.org

The reactivity of this compound is influenced by its substituents: the electron-withdrawing cyano (-CN) group and the electron-donating propoxy (-OC3H7) group. Achieving high yields and selectivity in cross-coupling reactions requires catalysts that can effectively manage these electronic effects and potential steric hindrance. Research is moving towards highly active and robust catalysts that function at low loadings, thereby reducing costs and residual metal contamination in the final product. vapourtec.com

Key developments in this area include:

Advanced Ligand Design: The performance of a palladium catalyst is critically dependent on the surrounding ligands. Research focuses on creating more electron-rich and bulkier phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs). libretexts.org These ligands can stabilize the palladium center, facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and allow for the coupling of challenging substrates like heteroaryl chlorides. acs.orghkbu.edu.hk

Palladium Nanoparticles: Palladium nanoparticles (Pd NPs) are emerging as highly active and often recyclable catalysts. Their high surface-area-to-volume ratio can lead to enhanced catalytic activity. Stabilizing these nanoparticles within matrices like dendrimers or on solid supports can prevent agglomeration and improve their longevity and reusability. mdpi.com

First-Row Transition Metal Catalysis: While palladium is dominant, there is growing interest in using more abundant and less expensive first-row transition metals like nickel and zinc. acs.orgnih.gov Nickel-based catalysts, for instance, have shown remarkable efficacy in cross-electrophile coupling reactions, expanding the toolkit for C-C bond formation. acs.org Zinc-catalyzed Suzuki-Miyaura coupling reactions are also being explored as a cost-effective and eco-friendly alternative. nih.gov

Table 1: Comparison of Catalytic Systems for Arylboronic Acid Coupling Reactions

| Catalyst Type | Key Features | Advantages for Substituted Boronic Acids | Reference |

|---|---|---|---|

| Palladium with Biarylphosphine Ligands | Highly active, bulky, and electron-rich ligands (e.g., Buchwald ligands). | Effective for sterically hindered and electron-rich/poor aryl chlorides; promotes high yields. | hkbu.edu.hk |

| Palladium Nanoparticles (NPs) | High surface area, can be immobilized on supports. | Enhanced reactivity, potential for recyclability, low metal leaching. | mdpi.com |

| Immobilized Palladium Complexes | Catalyst is fixed to a solid support (e.g., resin, silica). | Simplifies product purification, enables use in continuous flow systems, enhances catalyst stability. | researchgate.net |

| Nickel-Based Catalysts | Uses a more abundant, less expensive metal; enables different reaction pathways. | Expands substrate scope, offers alternative reactivity (e.g., cross-electrophile coupling). | acs.org |

Flow Chemistry and Continuous Processing Approaches

The shift from traditional batch manufacturing to continuous flow processing represents a significant technological advancement in chemical synthesis. acs.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for reactions involving boronic acids, including those using this compound.

Key benefits and research directions in this area include:

Enhanced Safety and Control: Flow reactors handle only small volumes of reactants at any given time, which significantly improves safety, especially for highly exothermic or hazardous reactions. The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and fewer byproducts. mdpi.com

Integration with Heterogeneous Catalysts: Flow chemistry is particularly well-suited for use with immobilized or heterogeneous catalysts. Packing a reactor column with a solid-supported palladium catalyst allows the reaction mixture to flow through it, facilitating C-C bond formation. researchgate.netmdpi.com This simplifies product purification, as the catalyst is retained within the reactor, and enables the continuous production of biaryl compounds over extended periods. acs.orgmdpi.com Recent examples have demonstrated the gram-scale synthesis of pharmaceutical precursors using such systems. mdpi.com

Table 2: Flow Chemistry Approaches for Suzuki-Miyaura Coupling

| Approach | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Packed-Bed Reactors | A column is packed with a solid-supported heterogeneous catalyst (e.g., Pd on a resin). Reagents flow through the column. | Efficient, continuous production of coupled products with simplified catalyst removal. | researchgate.netmdpi.com |

| Telescoped Synthesis | Multiple reaction steps are connected in a continuous sequence without isolating intermediates. | Rapid, automated synthesis of complex molecules starting from the boronic acid, such as in the creation of API precursors. | acs.org |

| Flash Chemistry | Utilizes extremely fast reactions (seconds to milliseconds) in microreactors for high-throughput synthesis. | Could be applied to rapid borylation reactions to generate the boronic acid itself, followed by immediate coupling. | acs.org |

Computational Chemistry and Mechanistic Insights

While the general steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are well-established, the specific mechanistic details can be highly complex and substrate-dependent. libretexts.orgnih.gov Computational chemistry, particularly using tools like Density Functional Theory (DFT), has become indispensable for mapping the intricate reaction pathways and energy profiles. nih.gov

For a substituted compound like this compound, computational studies can provide critical insights:

Understanding Reactant Effects: DFT calculations can model how the electronic properties of the cyano and propoxy groups influence the energetics of each step in the catalytic cycle. This helps in predicting reactivity and potential side reactions.

Elucidating the Transmetalation Step: The transmetalation step, where the aryl group is transferred from boron to palladium, is often the most complex and can be rate-determining. nih.gov Computational studies have been crucial in evaluating the plausible pathways, such as whether the reaction proceeds through a neutral organoborane or an anionic "ate" complex formed by the addition of a base. nih.gov

Rational Catalyst Design: By modeling the interactions between the palladium center, its ligands, and the substrates, computational chemistry can guide the rational design of new, more efficient catalysts. It can help predict which ligand structures will best promote the desired reaction pathway and lower the activation energy barriers for turnover-limiting steps. nih.gov This predictive power accelerates the discovery of catalysts tailored for specific and challenging transformations. nih.gov

Sustainable and Green Chemistry Methodologies for Boronic Acid Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and use of boronic acids are increasingly being examined through this lens, with significant research focused on developing more sustainable methodologies. acs.org

Future directions in this area for transformations involving this compound include:

Benign Solvents: A major focus is replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water is a highly desirable solvent due to its low cost, non-toxicity, and non-flammability. acs.org The use of surfactants to create micelles in water can generate "nanoreactors" that solubilize organic compounds and facilitate reactions like Suzuki coupling. organic-chemistry.org Bio-based solvents, such as lactic acid or ethanol (B145695), are also being explored as renewable and efficient reaction media. rsc.orgresearchgate.net

Energy Efficiency: Alternative energy sources like microwave irradiation are being used to accelerate reactions, often leading to significantly shorter reaction times and improved energy efficiency compared to conventional heating. youtube.com Photocatalysis, which uses visible light to drive reactions at room temperature, represents another promising energy-efficient approach for boronic acid transformations, such as their conversion to phenols. acs.orgthieme-connect.com

Waste Reduction and Atom Economy: Green chemistry emphasizes designing reactions that are "atom economical," meaning that a maximum proportion of the atoms from the reactants are incorporated into the final product. This includes developing catalyst-free reactions where possible and using recyclable heterogeneous catalysts to minimize waste. acs.orgresearchgate.net For example, efficient protocols for the ipso-hydroxylation of arylboronic acids to phenols have been developed using aqueous hydrogen peroxide as a clean oxidant, producing water as the only byproduct. rsc.org

Table 3: Application of Green Chemistry Principles to Boronic Acid Chemistry

| Green Chemistry Principle | Application in Boronic Acid Transformations | Example | Reference |

|---|---|---|---|

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or bio-based solvents. | Suzuki coupling in aqueous micelles; ipso-hydroxylation in ethanol or lactic acid. | organic-chemistry.orgrsc.org |

| Design for Energy Efficiency | Using ambient temperature conditions or alternative energy sources. | Visible-light-driven photocatalytic hydroxylation of arylboronic acids. | acs.orgthieme-connect.com |

| Catalysis | Using highly active and recyclable catalysts to reduce waste. | Heterogeneous Cu@C3N4 photocatalyst for hydroxylation, which can be recovered and reused. | acs.org |

| Use of Renewable Feedstocks | Employing solvents or reagents derived from biological sources. | Using lactic acid as a bio-based solvent for the oxidation of arylboronic acids. | researchgate.net |

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) improve reaction rates but may degrade boronic acid intermediates.

- Catalyst Loading : Pd catalysts at 1-5 mol% balance cost and efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity, as validated for analogous boronic acids .

How can researchers optimize purification methods for this compound to achieve >95% purity?

Basic Research Question

Purification challenges arise from boronic acid hydrolytic instability and polar byproducts. Recommended steps:

Solvent Selection : Use anhydrous ethanol or THF for recrystallization to minimize hydrolysis .

Chromatography : Gradient elution (hexane to ethyl acetate) on silica gel removes unreacted precursors.

Lyophilization : For hygroscopic samples, freeze-drying under vacuum preserves stability .

Validation : HPLC with UV detection (λ = 254 nm) and ¹H NMR (absence of peaks at δ 1.2–1.5 ppm for propoxy chain impurities) confirm purity .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Key techniques include:

¹¹B NMR : Detects boronic acid speciation (δ ~30 ppm for trigonal planar BO₂) versus boroxine (δ ~18 ppm) .

¹H/¹³C NMR : Confirms propoxy (–OCH₂CH₂CH₃) and cyano (–CN) substitution patterns (e.g., ¹H NMR: δ 4.1 ppm for –OCH₂–; ¹³C NMR: δ 118 ppm for –CN) .

IR Spectroscopy : Strong absorption at ~3200 cm⁻¹ (B–OH stretch) and ~2230 cm⁻¹ (C≡N stretch) .

Advanced Tip : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₂BNO₃; calc. 205.09 g/mol) .

How do electronic effects of the cyano and propoxy substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Cyano Group (–CN) : Strong electron-withdrawing effect enhances boron electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings. However, it may reduce solubility in polar solvents .

- Propoxy Group (–OCH₂CH₂CH₃) : Electron-donating via resonance stabilizes the boronate intermediate but introduces steric hindrance, potentially slowing coupling with bulky aryl halides .

Q. Experimental Design :

- Compare coupling rates with analogs (e.g., 4-propoxyphenylboronic acid vs. This compound) using kinetic studies (GC/MS monitoring) .

What strategies mitigate hydrolytic instability during Suzuki-Miyaura couplings involving this compound?

Advanced Research Question

Hydrolysis to boroxines is a key challenge. Mitigation approaches:

Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmosphere .

Protecting Groups : Employ pinacol ester derivatives (stable to hydrolysis; cleaved in situ with aqueous base) .

Additives : Triethylamine (1 eq.) scavenges protons, stabilizing boronic acid .

Validation : Monitor reaction progress via ¹¹B NMR to detect boroxine formation (δ ~18 ppm) .

How can computational modeling predict the steric and electronic impacts of substituents on the boron center's reactivity in this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

Electrostatic Potential Maps : Visualize boron’s electrophilicity modulated by –CN and –OCH₂CH₂CH₃ .

Transition-State Analysis : Predict steric barriers in transmetalation steps with Pd catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.